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Technical Support Center: Egg PC Liposomes
Welcome to the technical support center for controlling the size and lamellarity of egg

phosphatidylcholine (egg PC) liposomes. This resource is designed for researchers, scientists,

and drug development professionals to provide clear answers to common questions and

troubleshooting guidance for experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to control the size of egg PC liposomes?

A1: Extrusion is widely considered the most reliable and reproducible method for generating

liposomes of a defined size.[1] This technique involves forcing a suspension of multilamellar

vesicles (MLVs) through a polycarbonate membrane with a specific pore size. The resulting

liposomes, typically Large Unilamellar Vesicles (LUVs), will have a diameter close to the pore

size of the membrane used.[2][3] Increasing the number of passes through the extruder

(typically 10-20 times) results in a more homogeneous population with a narrower size

distribution.[3]

Q2: How can I produce primarily unilamellar vesicles (UVs)?

A2: Several methods can yield a high population of unilamellar vesicles:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b3044094?utm_src=pdf-interest
https://liposomes.bocsci.com/resources/how-to-control-the-size-of-liposomes.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5198018/
https://www.researchgate.net/publication/274317932_Filter-extruded_liposomes_revisited_A_study_into_size_distributions_and_morphologies_in_relation_to_lipid-composition_and_process_parameters
https://www.researchgate.net/publication/274317932_Filter-extruded_liposomes_revisited_A_study_into_size_distributions_and_morphologies_in_relation_to_lipid-composition_and_process_parameters
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extrusion: This is the most common method for producing LUVs. The high shear forces

experienced when passing through the membrane pores disrupt multilamellar structures.

Sonication: Both probe and bath sonication apply high energy to break down large MLVs into

small unilamellar vesicles (SUVs), typically in the 20-200 nm range.[4][5]

Freeze-Thaw Cycles: Repetitive cycles of rapidly freezing (e.g., in liquid nitrogen) and

thawing a suspension of MLVs can effectively transform them into unilamellar vesicles.[6][7]

This process causes the lipid bilayers to break upon cooling and reform upon heating,

increasing the trapped volume and reducing lamellarity.[7]

Q3: What are the key factors that influence the final size and lamellarity of my liposomes?

A3: The final properties of your liposomes are determined by a combination of formulation and

process parameters:

Preparation Method: Techniques like sonication typically produce small unilamellar vesicles

(SUVs), while extrusion yields larger unilamellar vesicles (LUVs) with a size defined by the

membrane pore.[2][4]

Process Parameters: For extrusion, the membrane pore size, number of passes, and applied

pressure are critical.[3] For sonication, the duration, power, and temperature significantly

impact the final size.[8][9]

Lipid Composition: The inclusion of other lipids, such as cholesterol, can affect membrane

rigidity and, consequently, the final particle size.[10][11] The overall lipid concentration can

also influence vesicle size and lamellarity.[12]

Q4: How does adding cholesterol affect my egg PC liposomes?

A4: Cholesterol is a critical component for modulating the physical properties of the lipid bilayer.

Its primary effects are:

Membrane Rigidity and Stability: Cholesterol increases the mechanical rigidity of the

membrane, which can make the liposomes more stable and reduce the likelihood of fusion or

aggregation.[11] Cholesterol-rich liposomes are significantly more stable in the presence of

serum or plasma.[10]
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Size: The effect on size can vary. Some studies report that increasing cholesterol content

leads to larger liposomes because the increased rigidity limits the curvature a bilayer can

adopt.[11][13]

Permeability: Cholesterol generally decreases the permeability of the bilayer to encapsulated

water-soluble molecules.

Q5: How can I measure the size and lamellarity of my liposome preparations?

A5: A combination of techniques is often used for thorough characterization:[4][14]

Size: Dynamic Light Scattering (DLS) is the most common technique for measuring the

average hydrodynamic diameter and polydispersity index (PDI) of a liposome population.[4]

[15]

Lamellarity:

Cryo-Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of

individual liposomes, allowing for confirmation of lamellarity (unilamellar vs. multilamellar).

[16]

31P Nuclear Magnetic Resonance (NMR): A quantitative method that can determine the

ratio of phospholipids in the outer monolayer to those in the inner layers.[16]

Small-Angle X-ray Scattering (SAXS): A powerful technique that provides detailed

structural information, including lamellarity.[16][17]

Troubleshooting Guide
Problem: My liposome size is inconsistent and shows multiple peaks or a high Polydispersity

Index (PDI) in DLS analysis.

Possible Cause 1: Insufficient Homogenization. The initial liposome preparation (MLVs) may

not have been sufficiently processed to achieve a uniform size.

Solution: If using extrusion, increase the number of passes through the membrane. A

minimum of 11-20 passes is often recommended for a narrow size distribution.[18] If
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sonicating, ensure the sonication time and power are adequate and consistent. Note that

mild sonication can sometimes produce bimodal distributions.[19]

Possible Cause 2: Liposome Aggregation. Liposomes, particularly those with a neutral

surface charge like pure egg PC, can aggregate over time, leading to the appearance of

larger particles.[20]

Solution: Ensure the liposome suspension is well-mixed (e.g., gentle vortexing) before

DLS measurement. For storage, keeping samples at 4°C can reduce aggregation.[18]

Including a small percentage of a charged lipid (e.g., phosphatidylglycerol) can also

prevent aggregation through electrostatic repulsion.

Possible Cause 3: Sample Concentration. The concentration of the sample for DLS

measurement might be too high, causing multiple scattering events that can be

misinterpreted as larger particles or multiple populations.

Solution: Try diluting your sample with filtered buffer before analysis.

Problem: The average size of my liposomes is significantly larger than the extruder membrane

pore size.

Possible Cause 1: Membrane Integrity. The polycarbonate membrane may be damaged or

improperly installed, allowing larger vesicles to pass through.

Solution: Carefully inspect the membrane for any tears or defects before assembly. Ensure

the extruder is assembled correctly according to the manufacturer's instructions.

Possible Cause 2: High Lipid Concentration or Aggregation. A very high lipid concentration

can make extrusion less efficient and may promote vesicle fusion post-extrusion.[21]

Solution: Consider extruding at a lower lipid concentration. Ensure the pre-extruded MLV

suspension is well-hydrated and not clumped. A few freeze-thaw cycles before extrusion

can help break up large aggregates.

Possible Cause 3: Elastic Deformation. Liposomes can deform to pass through pores

smaller than their diameter and then relax to a larger size. However, this effect is usually

minor with sufficient extrusion passes.[3]
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Solution: Increase the number of extrusion passes to ensure the liposomes are properly

sized.

Problem: I am having difficulty pushing my liposome suspension through the extruder.

Possible Cause 1: Temperature is Below the Lipid's Phase Transition Temperature (Tm).

Lipids must be in the fluid (liquid-crystalline) phase for successful extrusion. Egg PC has a

low Tm (around -10 to -5°C), so this is less common at room temperature but can be a factor

for other lipid compositions.[22]

Solution: Ensure your extrusion is performed at a temperature well above the Tm of all

lipids in your formulation. Using a heated extruder block is recommended for lipids with

higher Tms.

Possible Cause 2: Clogged Membrane. The membrane pores can become clogged by large,

undisrupted lipid aggregates.

Solution: To prevent clogging, it is good practice to either subject the MLV suspension to a

few freeze-thaw cycles or pre-filter it through a larger pore size membrane (e.g., 0.4 µm or

0.2 µm) before extruding through the final, smaller pore size membrane.

Data Presentation
Table 1: Effect of Extrusion & Sonication Parameters on Liposome Size This table summarizes

typical outcomes of varying key process parameters. Actual results will depend on the specific

lipid composition and experimental setup.
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Method Parameter Value

Typical
Resulting
Liposome
Diameter

Polydispers
ity

Reference

Extrusion
Membrane

Pore Size
400 nm ~70 - 415 nm

Decreases

with passes
[3]

Membrane

Pore Size
200 nm ~162 nm

Decreases

with passes
[23]

Membrane

Pore Size
100 nm

~120 - 150

nm

Low (<0.2)

with sufficient

passes

[2]

Membrane

Pore Size
50 nm ~70 - 85 nm

Low (<0.2)

with sufficient

passes

[3]

Number of

Passes
1 -> 11+

Size

decreases

and stabilizes

PDI

decreases

significantly

Sonication
Sonication

Time
30 seconds

Bimodal

(~140 nm and

~750 nm)

High [19]

Sonication

Time
5 minutes ~150 nm Moderate [24]

Sonication

Time
> 30 minutes

Size

decreases to

a plateau

Decreases

with time
[8]

Table 2: Influence of Cholesterol Content on Egg PC Liposome Properties The inclusion of

cholesterol generally increases the stability and rigidity of the membrane.
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Egg
PC:Cholesterol
(molar ratio)

Effect on Size Effect on Stability Reference

100:0 (Cholesterol-

free)
Baseline size Low stability in serum [10]

7:2 (Cholesterol-poor) - Low stability in serum [10]

7:7 (Cholesterol-rich) Size may increase

High stability in

serum, less

aggregation

[10]

Increasing Cholesterol

%

Tends to increase

vesicle size

Increases membrane

rigidity and stability
[11][13]

Experimental Protocols
Protocol 1: Preparation of LUVs by Thin-Film Hydration and Extrusion

Lipid Film Preparation: Dissolve egg PC and other lipids (e.g., cholesterol) in chloroform in a

round-bottom flask. Remove the organic solvent using a rotary evaporator to form a thin,

uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to

remove any residual solvent.[23]

Hydration: Add the desired aqueous buffer to the flask. Hydrate the lipid film by rotating the

flask at a temperature above the lipid Tm for 1-2 hours. This will form a milky suspension of

multilamellar vesicles (MLVs).[23]

(Optional but Recommended) Freeze-Thaw Cycles: To improve encapsulation efficiency and

facilitate extrusion, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves

alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.[25]

Extrusion:

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g.,

100 nm).
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Load the MLV suspension into one of the gas-tight syringes.

Pass the suspension back and forth between the two syringes through the membrane.

Repeat this process for an odd number of passes (e.g., 21 times) to ensure the entire

sample passes through the filter a final time.[25]

Storage: Store the final LUV suspension at 4°C.

Protocol 2: Preparation of SUVs by Probe Sonication

Lipid Suspension: Prepare an MLV suspension as described in Protocol 1 (Steps 1 and 2).

Sonication:

Place the vial containing the MLV suspension in an ice-water bath to dissipate heat

generated during sonication.[18]

Insert the tip of the probe sonicator into the suspension, ensuring it does not touch the

sides or bottom of the vial.

Sonicate the sample using short pulses (e.g., 20-second pulses with 1-minute intervals) to

prevent overheating.[18]

Continue sonication until the milky suspension becomes clear or translucent, which

typically indicates the formation of SUVs. Total sonication time can range from 5 to 30

minutes depending on the volume and concentration.[26]

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to

pellet any titanium particles shed from the probe tip and any remaining large lipid

aggregates.[26]

Collection: Carefully collect the supernatant containing the SUV suspension.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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